

# Unveiling the Kinase Selectivity Profile of Bodilisant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Bodilisant |           |
| Cat. No.:            | B15610171  | Get Quote |

#### For Immediate Release

A comprehensive analysis of the kinase cross-reactivity profile for the compound **Bodilisant**, also identified as CHEMBL2323582, is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of **Bodilisant**'s binding affinities across a wide panel of kinases, supported by experimental data from large-scale kinase screening initiatives.

**Bodilisant** has been profiled as part of the Public Kinase Inhibitor Set 2 (PKIS2), a collection of kinase inhibitors made publicly available to facilitate kinase research and drug discovery. The screening data reveals that **Bodilisant** is a potent inhibitor of Cyclin-dependent kinase 9 (CDK9), while also exhibiting significant activity against several other kinases. This guide summarizes the available quantitative data, outlines the experimental methodologies used for kinase profiling, and presents a clear visualization of the screening workflow.

## Quantitative Kinase Profiling of Bodilisant (CHEMBL2323582)

The following table summarizes the percentage of control (% of Control) for **Bodilisant** at a concentration of 1  $\mu$ M against a panel of kinases. A lower percentage of control indicates stronger binding affinity. The data is derived from the KINOMEscan<sup>TM</sup> platform as part of the PKIS2 screening effort.



| Kinase Target                                                        | Gene Symbol | % of Control @ 1μM |
|----------------------------------------------------------------------|-------------|--------------------|
| Cyclin-dependent kinase 9                                            | CDK9        | 0.4                |
| Casein kinase 1 isoform delta                                        | CSNK1D      | 1.1                |
| Casein kinase 1 isoform epsilon                                      | CSNK1E      | 1.2                |
| G protein-coupled receptor kinase 5                                  | GRK5        | 1.8                |
| Serine/threonine-protein kinase PIM-3                                | PIM3        | 2.1                |
| Serine/threonine-protein kinase 17B                                  | STK17B      | 2.5                |
| G protein-coupled receptor kinase 6                                  | GRK6        | 3.5                |
| MAP kinase-activated protein kinase 3                                | МАРКАРКЗ    | 4.5                |
| Dual specificity tyrosine-<br>phosphorylation-regulated<br>kinase 1A | DYRK1A      | 5.5                |
| Dual specificity tyrosine-<br>phosphorylation-regulated<br>kinase 1B | DYRK1B      | 6.5                |
|                                                                      |             |                    |

Note: This table presents a selection of the kinases with the highest affinity for **Bodilisant**. The full dataset contains profiling data against a much larger panel of kinases.

## **Experimental Methodology**

The kinase selectivity profile of **Bodilisant** was determined using the KINOMEscan<sup>™</sup> competitive binding assay. This experimental protocol provides a quantitative measure of the interaction between a test compound and a panel of human kinases.







Assay Principle: The assay is based on a competition between the test compound (**Bodilisant**) and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, and a lower amount of captured kinase indicates a stronger interaction with the test compound in solution.

#### **Experimental Workflow:**

- Kinase and Ligand Preparation: A proprietary, active-site directed ligand is immobilized on a solid support. A diverse panel of human kinases are expressed and purified.
- Competition Assay: Each kinase is incubated with the immobilized ligand and the test compound (Bodilisant) at a standard concentration (e.g., 1 μM).
- Quantification: The amount of kinase bound to the solid support is quantified using a highly sensitive detection method, typically involving quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in a vehicle control (e.g., DMSO). The results are expressed as a percentage of the control (% of Control), where a lower value signifies a higher binding affinity of the compound for the kinase.





Click to download full resolution via product page

**Figure 1.** Experimental workflow for KINOMEscan™ profiling.

## **Signaling Pathway Context**

**Bodilisant**'s primary target, CDK9, is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), leading to productive transcript elongation. Inhibition of CDK9 by **Bodilisant** would therefore be expected to impact the expression of a wide range of genes, particularly those with short-lived mRNA transcripts, including many proto-oncogenes.





## Click to download full resolution via product page

 To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of Bodilisant: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610171#cross-reactivity-profile-of-bodilisant-against-other-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com